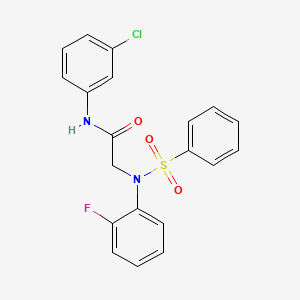
N~1~-(3-chlorophenyl)-N~2~-(2-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide
Overview
Description
N~1~-(3-chlorophenyl)-N~2~-(2-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide, commonly known as CFPG, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. CFPG belongs to the class of glycine transporter type 2 (GlyT2) inhibitors, which are known to modulate the levels of glycine in the brain.
Mechanism of Action
CFPG acts as a competitive inhibitor of N~1~-(3-chlorophenyl)-N~2~-(2-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide, which is responsible for the reuptake of glycine from the synaptic cleft. By inhibiting N~1~-(3-chlorophenyl)-N~2~-(2-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide, CFPG increases the levels of glycine in the synaptic cleft, which enhances the activation of N-methyl-D-aspartate (NMDA) receptors. NMDA receptors are involved in the regulation of synaptic plasticity, learning, and memory. By modulating the activity of NMDA receptors, CFPG can potentially improve cognitive function and alleviate the symptoms associated with neurological disorders.
Biochemical and Physiological Effects:
CFPG has been shown to increase the levels of glycine in the brain, which enhances the activation of NMDA receptors. This, in turn, leads to the modulation of synaptic plasticity, learning, and memory. CFPG has also been shown to have analgesic effects, which can potentially alleviate the symptoms associated with neuropathic pain.
Advantages and Limitations for Lab Experiments
CFPG has several advantages as a research tool. It is a potent and selective inhibitor of N~1~-(3-chlorophenyl)-N~2~-(2-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide, which makes it an ideal tool for studying the role of glycine in the brain. CFPG is also relatively stable and can be easily synthesized in the laboratory. However, CFPG has some limitations as a research tool. It has poor solubility in aqueous solutions, which can make it difficult to administer in vivo. CFPG also has a relatively short half-life, which can limit its effectiveness in certain experiments.
Future Directions
There are several future directions for research on CFPG. One area of interest is the potential use of CFPG in the treatment of schizophrenia. CFPG has been shown to improve cognitive function in animal models of schizophrenia, and further studies are needed to determine its efficacy in humans. Another area of interest is the potential use of CFPG in the treatment of neuropathic pain. CFPG has been shown to have analgesic effects in animal models, and further studies are needed to determine its potential as a pain medication. Finally, further studies are needed to determine the long-term effects of CFPG on neuronal function and synaptic plasticity.
Scientific Research Applications
CFPG has been extensively studied for its potential applications in the treatment of various neurological disorders such as schizophrenia, depression, and neuropathic pain. CFPG acts as a N~1~-(3-chlorophenyl)-N~2~-(2-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide inhibitor, which increases the levels of glycine in the brain. Glycine is an important neurotransmitter that plays a crucial role in the regulation of neuronal activity. By modulating the levels of glycine, CFPG can potentially alleviate the symptoms associated with neurological disorders.
properties
IUPAC Name |
2-[N-(benzenesulfonyl)-2-fluoroanilino]-N-(3-chlorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClFN2O3S/c21-15-7-6-8-16(13-15)23-20(25)14-24(19-12-5-4-11-18(19)22)28(26,27)17-9-2-1-3-10-17/h1-13H,14H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFDLOPTXUWGSDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC(=CC=C2)Cl)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClFN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorophenyl)-N~2~-(2-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N~1~-(4-bromophenyl)-N~2~-[(2-nitrophenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B3445513.png)
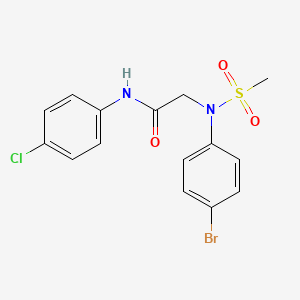
![N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B3445524.png)
![ethyl 2-[(4-chloro-3-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B3445532.png)

![N-(4-methoxyphenyl)-N'-{4-[(trifluoromethyl)thio]phenyl}urea](/img/structure/B3445553.png)
![N-(2-bromophenyl)-2-[(2-chlorobenzyl)thio]acetamide](/img/structure/B3445554.png)
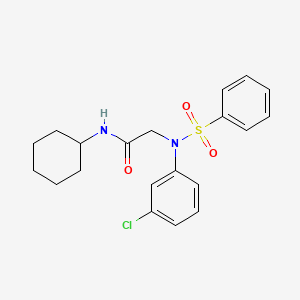
![5-{[2,5-dimethyl-1-(3-pyridinyl)-1H-pyrrol-3-yl]methylene}-1-(2-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B3445565.png)
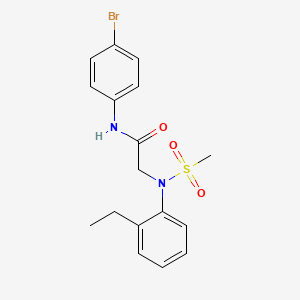
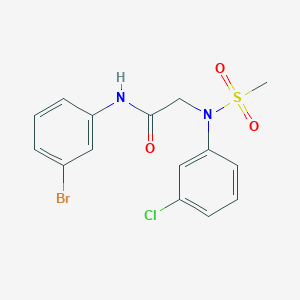
![N~2~-{[4-(acetylamino)phenyl]sulfonyl}-N~1~-(2-ethoxyphenyl)-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B3445604.png)
![N-(2,5-dimethoxyphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide](/img/structure/B3445609.png)
![N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)-N~1~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B3445614.png)